Cyperquat chloride
Overview
Description
Preparation Methods
The synthesis of cyperquat chloride involves the quaternization of 4-phenylpyridine with methyl chloride. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as acetonitrile or dimethylformamide. The reaction is exothermic and must be carefully controlled to prevent overheating . Industrial production methods are similar but scaled up, often involving continuous flow reactors to manage the exothermic nature of the reaction more efficiently .
Chemical Reactions Analysis
Cyperquat chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
Cyperquat chloride has been extensively studied for its neurotoxic properties. It is used in research to model Parkinson’s disease in laboratory animals due to its ability to selectively destroy dopaminergic neurons in the substantia nigra . Additionally, it has applications in studying mitochondrial dysfunction and oxidative stress, as it inhibits oxygen consumption in mitochondria . In the field of chemistry, it serves as a reference compound for studying quaternary ammonium salts and their reactions .
Mechanism of Action
The primary mechanism of action of cyperquat chloride involves the inhibition of mitochondrial complex I, leading to the disruption of oxidative phosphorylation. This results in the depletion of adenosine triphosphate (ATP) and the generation of reactive oxygen species, causing oxidative stress and cell death . The compound targets dopaminergic neurons, making it a valuable tool for studying neurodegenerative diseases .
Comparison with Similar Compounds
Cyperquat chloride is structurally similar to other quaternary ammonium herbicides such as paraquat and diquat. it is unique in its specific neurotoxic effects and its use as a model compound for Parkinson’s disease research . Similar compounds include:
Paraquat: Widely used as a herbicide but highly toxic to humans and animals.
Diquat: Another herbicide with similar properties but less neurotoxic than this compound.
This compound’s unique properties make it a compound of significant interest in both scientific research and industrial applications, despite its high toxicity and environmental concerns.
Properties
IUPAC Name |
1-methyl-4-phenylpyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGBDZJLZIPJPZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
48134-75-4 (Parent) | |
Record name | Cyperquat chloride [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041826 | |
Record name | Cyperquat chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39794-99-5 | |
Record name | Cyperquat chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39794-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyperquat chloride [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyperquat chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYPERQUAT CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP3DNB9K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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